3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol
Overview
Description
Imidazole derivatives, such as the one you’re asking about, are a class of compounds that have a wide range of applications . They are often used as building blocks in the synthesis of more complex molecules, including pharmaceuticals and materials for organic electronics .
Molecular Structure Analysis
The molecular structure of “3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol” would include an imidazole ring attached to a benzene ring via an ethyl chain . The benzene ring is substituted with a methyl group and a hydroxyl group .Chemical Reactions Analysis
Imidazole derivatives can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, or they can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol” would be influenced by its structure. For example, it would be expected to have a molecular weight of 216.28 g/mol, and its exact mass would be 216.126263138 g/mol . It would likely have a topological polar surface area of 48.9 Ų, indicating a moderate level of polarity .Scientific Research Applications
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Organic & Biomolecular Chemistry
- Imidazoles are key components to functional molecules that are used in a variety of everyday applications .
- The regiocontrolled synthesis of substituted imidazoles has been highlighted recently .
- These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
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- A series of indazole derivatives were designed and synthesized by molecular hybridization strategy .
- These compounds were evaluated for inhibitory activities against human cancer cell lines of lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) by methyl thiazolyl tetrazolium (MTT) colorimetric assay .
- Among these, compound 6o exhibited a promising inhibitory effect against the K562 cell line with the IC 50 (50% inhibition concentration) value of 5.15 µM .
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- 1,2,3-triazoles, a similar nitrogen-containing heterocyclic compound, have found broad applications in materials science .
- Despite being absent in nature, 1,2,3-triazoles have been used in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
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Pharmaceuticals & Agrochemicals
- Imidazoles have traditional applications in pharmaceuticals and agrochemicals .
- They are utilized in the development of novel methods for the regiocontrolled synthesis of substituted imidazoles .
- This is due to the preponderance of applications to which this important heterocycle is being deployed .
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Synthesis of Functional Imidazoles
- Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted .
- These methodologies are based around the functional group compatibility of the process and resultant substitution patterns around the ring .
- The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .
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- 1,2,3-triazoles, a similar nitrogen-containing heterocyclic compound, have found broad applications in drug discovery .
- Despite being absent in nature, 1,2,3-triazoles have been used in organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Future Directions
properties
IUPAC Name |
[3-[1-(1H-imidazol-5-yl)ethyl]-2-methylphenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-11(7-16)4-3-5-12(9)10(2)13-6-14-8-15-13/h3-6,8,10,16H,7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQCEFAVROSRIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(C)C2=CN=CN2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565950 | |
Record name | {3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylphenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol | |
CAS RN |
128366-50-7 | |
Record name | {3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylphenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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